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Compound of Interest

N-(4-fluorophenyl)-4-
Compound Name:

hydroxybenzamide
CAS No.: 459419-73-9

Cat. No.: B2926900

Get Quote

Executive Summary: The Bioisosteric Shift

Parabens (Methyl-, Ethyl-, Propyl-, Butylparaben) have long served as the industry standard for
preservation due to their broad antimicrobial spectrum. However, their utility is compromised by
hydrolytic instability (esterase sensitivity) and endocrine disruption concerns (estrogenicity).

N-(4-fluorophenyl)-4-hydroxybenzamide (NFHB) represents a strategic bioisostere. By
replacing the labile ester linkage with a robust amide bond and substituting the alkyl chain with
a lipophilic 4-fluorophenyl group, NFHB addresses the metabolic instability of parabens.
However, this structural evolution introduces new considerations regarding lipophilicity and
receptor binding affinity.

Comparative Snapshot
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Feature

Parabens (General)

N-(4-fluorophenyl)-4-
hydroxybenzamide (NFHB)

Core Structure

4-Hydroxybenzoate Ester

4-Hydroxybenzamide

(Benzanilide)

Linkage

Ester (-COO-)

Amide (-CONH-)

Tail Group

Alkyl (Methyl to Butyl)

4-Fluorophenyl

Hydrolytic Stability

Low (Susceptible to Esterases)

High (Resistant to Esterases)

LogP (Lipophilicity)

1.96 (Methyl) - 3.57 (Butyl)

~3.2 - 3.8 (Estimated)

Metabolic Fate

Rapid hydrolysis to 4-HBA

Slow oxidation/amidase

cleavage

Structural Alert

Weak Estrogen (Alkyl chain
length dependent)

Bisphenol-like motif (Potential
ER modulator)

Structural Dissection & SAR Analysis

The transition from a paraben to NFHB involves two critical structural modifications that

fundamentally alter the molecule's behavior.

The Linkage: Ester vs. Amide

» Parabens: The ester bond is the "Achilles’ heel." In vivo, ubiquitous esterases (e.g.,

carboxylesterases in liver/skin) rapidly hydrolyze parabens into 4-hydroxybenzoic acid (4-

HBA) and the corresponding alcohol. While this reduces systemic toxicity, it limits the

duration of action for therapeutic applications.

 NFHB: The amide bond exhibits significant resonance stabilization (approx. 20 kcal/mol). It is

resistant to plasma esterases and requires specific amidases or harsh pH conditions for

cleavage.

o Implication: NFHB persists longer in biological systems, making it a superior scaffold for

systemic drugs but potentially raising environmental persistence concerns compared to

biodegradable parabens.
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The Tail: Alkyl vs. 4-Fluorophenyl

 Lipophilicity & Permeability: The 4-fluorophenyl group is highly lipophilic. Fluorine acts as a
bioisostere for hydrogen but increases lipophilicity (LogP) due to its low polarizability and
strong C-F bond.

o Effect: NFHB likely exhibits membrane permeability comparable to Propyl- or
Butylparaben, facilitating intracellular access.

o Metabolic Blockade: The para-fluorine atom blocks the primary site of metabolic oxidation
(P450-mediated hydroxylation) on the phenyl ring. This "metabolic armor" further extends the
half-life of NFHB compared to a non-fluorinated benzanilide.

Visualization: Structural Activity Relationship (SAR)
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Figure 1: Structural Activity Relationship (SAR) map contrasting the metabolic fate and
functional substituents of Parabens versus NFHB.

Experimental Performance Guide

This section details self-validating protocols to experimentally verify the stability and activity
differences described above.
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Protocol A: Comparative Hydrolytic Stability Assay

Objective: Quantify the half-life (

) of NFHB vs. Propylparaben in simulated physiological conditions.

Reagents:

e Phosphate Buffered Saline (PBS), pH 7.4.

e Porcine Liver Esterase (PLE) (Sigma-Aldrich).
o HPLC-grade Acetonitrile and Water.

Methodology:

Preparation: Prepare 100 uM stock solutions of Propylparaben and NFHB in DMSO.
e Incubation: Dilute stocks to 1 uM in PBS (37°C). Add PLE (10 units/mL) to start the reaction.
o Sampling: Aliquot 100 pL samples at

minutes.

» Quenching: Immediately add 100 pL ice-cold Acetonitrile to stop enzymatic activity.
Centrifuge at 10,0009 for 5 min.

e Analysis: Inject supernatant into HPLC (C18 column).
o Mobile Phase: 50:50 Water:Acetonitrile (+0.1% Formic Acid).
o Detection: UV at 254 nm.

Expected Outcome:

o Paraben: Rapid degradation (

min) with the appearance of the 4-HBA peak.

o NFHB: Negligible degradation over 120 min (
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parent compound remaining), confirming amide stability.

Protocol B: Estrogen Receptor (ER) Binding Affinity (In
Silicolln Vitro)

Context: Parabens are known weak estrogens. The "bisphenol” nature of NFHB (two aromatic
rings) necessitates rigorous endocrine safety testing.

Methodology (In Vitro Competition Assay):
e System: Recombinant Human ER
Ligand Binding Domain.
o Tracer: Fluorescently labeled Estradiol.
» Dosing: Titrate NFHB and Propylparaben from

M to

M.

o Measurement: Measure Fluorescence Polarization (FP). Displacement of the tracer indicates
binding.

Data Interpretation:
e Calculate

(concentration displacing 50% tracer).

e Risk Alert: If NFHB shows an

in the nanomolar range (similar to Bisphenol A), it poses a higher endocrine risk than
parabens (typically micromolar affinity).

Biological Implications & Toxicity[3][4]
Antimicrobial Efficacy
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Parabens rely on disrupting membrane transport and inhibiting DNA/RNA synthesis. Their
potency increases with lipophilicity (chain length).

o NFHB: With a predicted LogP > 3.0, NFHB likely possesses high antimicrobial potency
against Gram-positive bacteria. However, its low water solubility may require formulation with
solubilizers (e.g., cyclodextrins).

Toxicology Profile

o Parabens: Generally low acute toxicity. Main concern is weak estrogenic accumulation in
breast tissue [1].

e NFHB:

o Metabolites: Hydrolysis (if it occurs) yields 4-fluoroaniline, a known toxicant
(hematotoxicity/nephrotoxicity). This is a critical safety differentiator. Unlike the benign
paraben metabolite (4-HBA), the 4-fluoroaniline moiety is a structural alert for drug
development [2].

Synthesis & Pathway Visualization

Understanding the origin of these molecules aids in impurity profiling.
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Figure 2: Synthetic divergence. Parabens are formed via reversible esterification, whereas
NFHB requires irreversible amidation coupling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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